3-Cyclopropyltetrahydrofuran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyltetrahydrofuran-3-OL is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a tetrahydrofuran ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom, making it an interesting subject for synthetic and mechanistic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyltetrahydrofuran-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 1,4-diols using cerium ammonium nitrate at room temperature, which yields tetrahydrofuran derivatives with high stereoselectivity . Another approach involves the use of nickel catalysts and diaryl ketones to enable photochemical C-C bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl-substituted ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyltetrahydrofuran-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and cyclopropyl ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the tetrahydrofuran ring.
3-Cyclopropyloxetan-3-OL: Similar structure with an oxetane ring instead of tetrahydrofuran.
Uniqueness
3-Cyclopropyltetrahydrofuran-3-OL is unique due to the presence of both a cyclopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H12O2 |
---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7(6-1-2-6)3-4-9-5-7/h6,8H,1-5H2 |
InChI-Schlüssel |
IWOLCQPEIRJNCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CCOC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.